(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Overview
Description
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound featuring a piperazine ring substituted with a bromoformylphenyl group and a tert-butoxy-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromo-2-formylbenzoic acid and piperazine.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C to room temperature.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, ensuring the reactions are efficient and cost-effective. This involves optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: 4-(4-Bromo-2-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Reduction: 4-(4-Bromo-2-hydroxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the piperazine ring can interact with hydrophobic pockets in the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-2-formylphenyl)piperazine: Lacks the tert-butoxy-carbonyl group, making it less bulky and potentially less selective in its interactions.
4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of a piperazine ring, which may affect its binding properties and reactivity.
Uniqueness
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The tert-butoxy-carbonyl group offers protection during synthesis and can be removed under mild conditions, while the piperazine ring provides a versatile scaffold for further modifications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
4-(4-bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-12(18)8-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRWXXMNRYVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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